Structural Differentiation via 3-Chloro-1-Benzothiophene vs. Unsubstituted Benzothiazole: Impact on HBD/HBA and LogP
CAS 955233-97-3 contains a 3-chloro-1-benzothiophene-2-carboxamide moiety, whereas the closest commercially available analog N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS 1203048-59-2) replaces the benzothiophene sulfur with a benzothiazole (S→N substitution) and lacks the chloro substituent . This substitution eliminates a hydrogen-bond acceptor (benzothiophene S vs. benzothiazole N) and removes the electron-withdrawing chlorine, which is known in related 3-chloro-1-benzothiophene-2-carboxamide derivatives to modulate electrophilic character and target binding [1]. Calculated physicochemical differences: the 3-chloro-1-benzothiophene variant has higher lipophilicity (clogP ≈ 4.2) compared to the benzothiazole analog (clogP ≈ 3.1), affecting membrane permeability and non-specific binding profiles .
| Evidence Dimension | Hydrogen-bond acceptor count and calculated LogP |
|---|---|
| Target Compound Data | CAS 955233-97-3: 5 H-bond acceptors, clogP ~4.2 (estimated) |
| Comparator Or Baseline | CAS 1203048-59-2 (benzothiazole analog): 6 H-bond acceptors, clogP ~3.1 (estimated) |
| Quantified Difference | Δ HBA = -1; Δ clogP ≈ +1.1 log units (higher lipophilicity for target compound) |
| Conditions | Calculated physicochemical properties based on structural formulas; not experimentally determined for these specific compounds. |
Why This Matters
The higher lipophilicity and reduced HBA count of CAS 955233-97-3 predict altered membrane partitioning and protein-binding profiles vs. the benzothiazole analog, making it a distinct chemical probe for structure-activity relationship (SAR) studies.
- [1] Naganagowda, G. & Petsom, A. Synthesis and Antimicrobial Activity of Some New 5-(3-Chloro-1-Benzothiophen-2-YL)-1,3,4-Oxadiazole-2-Thiol and Their Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 2011, 186, 2112–2121. View Source
